sec-butyl carbamate

Description

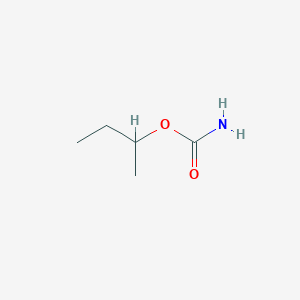

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

butan-2-yl carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-3-4(2)8-5(6)7/h4H,3H2,1-2H3,(H2,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASSQXZCUYOADEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601019315 | |

| Record name | Carbamic acid, 1-methylpropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601019315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2114-15-0 | |

| Record name | Carbamic acid, 1-methylpropyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002114150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC84177 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84177 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbamic acid, 1-methylpropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601019315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Sec Butyl Carbamate and Derivatives

Direct Synthetic Routes to sec-Butyl Carbamate (B1207046) Esters

Carbon Dioxide Fixation Strategies with Amines and sec-Butyl Halides

The direct utilization of carbon dioxide (CO₂) as a C1 source for carbamate synthesis is an attractive strategy due to CO₂'s abundance, low toxicity, and non-corrosive nature. These methods typically involve the reaction of an amine, an alcohol, and CO₂. While direct synthesis of sec-butyl carbamate (H₂N-CO-O-sec-butyl) from sec-butanol, ammonia (B1221849), and CO₂ is a key target, research has explored various catalytic systems to facilitate this transformation. Basic catalysts, such as cesium carbonate (Cs₂CO₃), have shown efficacy in converting amines and alcohols into carbamates using CO₂ psu.edunih.gov. These reactions often require moderate CO₂ pressures (e.g., 2.5 MPa) and mild conditions, avoiding the need for dehydrating agents psu.edu.

Alternatively, CO₂ can be fixed using amines and alkyl halides in the presence of a base to form carbamates organic-chemistry.org. For instance, a continuous flow method utilizing 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as an additive has been developed for the synthesis of carbamates from CO₂ and amines, significantly reducing reaction times nih.govacs.org. However, the use of sec-butyl bromide in such systems has shown lower conversions compared to less sterically hindered halides, potentially due to steric hindrance nih.gov. Metal-organic frameworks (MOFs) containing cobalt have also been employed as catalysts for the synthesis of carbamates from CO₂, alcohols, and amines under high pressure and temperature conditions, achieving good yields and selectivity mak.ac.ug.

Table 1: Carbon Dioxide Fixation Strategies for Carbamate Synthesis

| Catalyst/System | Reactants | Conditions | Product Type (General) | Yield/Selectivity (Example) | References |

| Cs₂CO₃ | Amine, Alcohol, CO₂ | Mild conditions, 2.5 MPa CO₂ | Carbamates | Good yields | psu.edu |

| Cobalt-based POM-MOFs | Amine, Alcohol, CO₂ | 140 °C, 20 bar CO₂, 16 h | Carbamates | Hexyl-N-cyclohexylcarbamate: 85.2% yield, 97.2% selectivity | mak.ac.ug |

| DBU (additive) | Amine, CO₂, Alkyl Halide | Continuous flow | Carbamates | sec-butyl bromide: 41% conversion | nih.govacs.org |

| Adenine-modified Ti-SBA-15 | Amine, CO₂, Alkyl Halide | 353 K, 3.4 bar CO₂ | Alkyl/Aryl Carbamates | N-phenyl butylcarbamate (from aniline (B41778), n-butyl bromide) | iitm.ac.in |

Phosgene (B1210022) and Phosgene Equivalent Approaches in this compound Synthesis

Phosgene (COCl₂) and its safer equivalents, such as triphosgene (B27547) and carbonyldiimidazole (CDI), are classic reagents for carbamate synthesis. A common route involves the reaction of sec-butanol with phosgene or triphosgene to form sec-butyl chloroformate, which is then reacted with ammonia to yield this compound orgsyn.org. Alternatively, sec-butyl isocyanate, obtainable from sec-butylamine (B1681703) and phosgene or its surrogates, can be reacted with water to produce this compound tcichemicals.comorganicchemistrytutor.com.

Carbonyldiimidazole (CDI) offers a less hazardous alternative for carbamate formation. The reaction of an alcohol with CDI, followed by treatment with ammonia, can lead to carbamates beilstein-journals.orgresearchgate.netgoogle.com. While specific examples for this compound using CDI are not detailed in the provided snippets, the general methodology is well-established for various alcohols and amines beilstein-journals.orgresearchgate.netgoogle.com. Triphosgene has also been employed in various carbamate syntheses, often in one-pot protocols nih.gov.

Table 2: Phosgene and Phosgene Equivalent Approaches for Carbamate Synthesis

| Reagent/Method | Reactants | Intermediate / Product Type | Conditions | Yield (General) | References |

| Phosgene/Triphosgene | sec-Butanol + NH₃ | sec-Butyl chloroformate -> this compound | Reaction at -10 to 70°C (for CDI, general); various conditions for phosgene | High | orgsyn.orgnih.gov |

| Phosgene/Triphosgene | sec-Butylamine | sec-Butyl isocyanate | - | - | tcichemicals.comorganicchemistrytutor.com |

| Carbonyldiimidazole (CDI) | Alcohol + NH₃ | Carbamates | Mechanochemical milling; 0°C (for specific guanosine (B1672433) derivative) | High | beilstein-journals.orgresearchgate.netgoogle.com |

| Phenyl chloroformate | Tertiary alcohol + NH₃ (liquid) | Carbamates | Pyridine | Low (for tertiary alcohols) | orgsyn.org |

Rearrangement-Based Syntheses for Carbamate Scaffolds

Hofmann Rearrangement Applications in Carbamate Formation

The Hofmann rearrangement is a well-established method for converting primary amides into primary amines with the loss of one carbon atom, proceeding through an isocyanate intermediate organicchemistrytutor.comwikipedia.orgjove.comlibretexts.orgacs.org. This isocyanate intermediate can be trapped by alcohols to form carbamates. For the synthesis of this compound (H₂N-CO-O-sec-butyl), this would ideally involve the generation of cyanic acid (HNCO) via the Hofmann rearrangement and its subsequent trapping by sec-butanol.

While direct application of the Hofmann rearrangement to produce HNCO for this compound synthesis is not explicitly detailed in the provided search results, the general principle is clear: R-CONH₂ → R-NCO. If an alcohol (R'-OH) is present, R-NCO + R'-OH → R-NH-CO-OR'. To obtain H₂N-CO-O-sec-butyl, the isocyanate would need to be HNCO, and the alcohol would be sec-butanol.

Modified Hofmann rearrangements using reagents like N-bromoacetamide (NBA) in the presence of lithium hydroxide (B78521) or methoxide (B1231860) can efficiently produce methyl and benzyl (B1604629) carbamates from amides researchgate.net. The mechanism involves the formation of an isocyanate, which is then trapped by the alcohol solvent organicchemistrytutor.comwikipedia.orgresearchgate.net. Other oxidants, such as iodosylbenzene, have also been used to mediate the Hofmann rearrangement for carbamate synthesis organic-chemistry.orgresearchgate.net. The Hofmann rearrangement can also be applied to α,β-unsaturated or α-hydroxy amides to yield carbamates wikipedia.org.

Table 3: Hofmann Rearrangement in Carbamate Synthesis

| Reagent/Method | Reactants | Intermediate | Product Type (General) | Conditions | Yield (General) | References |

| Hofmann Rearrangement (Classic) | Primary Amide (R-CONH₂) | Isocyanate (R-NCO) | Amine (R-NH₂) or Carbamate (R-NH-CO-OR') | Bromine/NaOH; trapping with alcohol (R'-OH) | Good | organicchemistrytutor.comwikipedia.orgjove.comlibretexts.org |

| Modified Hofmann (NBS/NaOMe) | Amide | Isocyanate | Methyl/Benzyl Carbamates | N-bromoacetamide, LiOH or LiOMe, Methanol (B129727) | High | researchgate.net |

| Hypervalent Iodine Species | Carboxamide | Isocyanate | Carbamates | PhI/Oxone in methanol/water or PhINTs | High | organic-chemistry.org |

Curtius Rearrangement Pathways to Carbamate Derivatives

The Curtius rearrangement is a valuable method for synthesizing isocyanates from acyl azides, which can then be trapped by alcohols to form carbamates organicchemistrytutor.comjove.comlibretexts.orgorgsyn.orgwikipedia.org. This rearrangement involves the thermal decomposition of an acyl azide (B81097) (R-CO-N₃) into an isocyanate (R-NCO) with the extrusion of nitrogen gas jove.comorgsyn.orgwikipedia.org. For the synthesis of this compound (H₂N-CO-O-sec-butyl), the key is to generate HNCO, which can be achieved by using formic acid derivatives.

Specifically, formic acid (HCOOH) can be converted to formyl chloride (HCOCl), which then yields formyl azide (HCO-N₃). Formyl azide is unstable and readily decomposes to HNCO and H₂. The in situ generated HNCO can then be trapped by sec-butanol to yield this compound libretexts.org. This process can be performed in a one-pot manner, often avoiding the isolation of the hazardous acyl azide intermediate orgsyn.orgorganic-chemistry.orgthieme-connect.comohiolink.edu. Diphenylphosphorazidate (DPPA) is a reagent that facilitates the direct conversion of carboxylic acids into carbamates via the Curtius rearrangement orgsyn.orgorganic-chemistry.org. Propylphosphonic anhydride (B1165640) (T3P®) in combination with azidotrimethylsilane (B126382) (TMSN₃) also provides a convenient one-pot method for this transformation organic-chemistry.orgthieme-connect.com.

Table 4: Curtius Rearrangement Pathways for Carbamate Synthesis

| Reagent/Method | Starting Material / Reactants | Intermediate | Product Type (General) | Conditions | Yield (General) | References |

| Curtius Rearrangement (Classic) | Acyl Azide (R-CO-N₃) | Isocyanate (R-NCO) | Carbamate (R-NH-CO-OR') | Thermal decomposition; trapping with alcohol (R'-OH) | Good | organicchemistrytutor.comjove.comlibretexts.orgorgsyn.orgwikipedia.org |

| Formic Acid Route | Formic Acid -> Formyl Azide (HCO-N₃) | HNCO | This compound | Trapping with sec-butanol | - | libretexts.org |

| DPPA Method | Carboxylic Acid | Acyl Azide -> Isocyanate | Carbamates | One-pot, without isolation of acyl azide | High | orgsyn.orgorganic-chemistry.org |

| T3P® / TMSN₃ Method | Carboxylic Acid + Alcohol | Acyl Azide -> Isocyanate | Carbamates | One-pot, reflux in THF | Up to 98% | organic-chemistry.orgthieme-connect.com |

| Zinc-catalyzed Curtius | Aliphatic Carboxylic Acid + NaN₃ + (Boc)₂O | Acyl Azide -> Isocyanate | Boc-protected amines | 40-50 °C | High | orgsyn.org |

Catalytic Approaches in this compound Synthesis

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability for carbamate synthesis. Beyond the CO₂ fixation routes mentioned earlier, various catalytic systems have been explored. For instance, indium triflate has been shown to catalyze the synthesis of primary carbamates from alcohols and urea (B33335), using urea as an eco-friendly carbonyl source organic-chemistry.org. This method is effective for a range of alcohols, including linear, branched, and cyclic ones, yielding carbamates in good to excellent yields.

Metal-organic frameworks (MOFs) incorporating cobalt have been utilized for the synthesis of carbamates from CO₂, alcohols, and amines, demonstrating good catalytic activity and recyclability mak.ac.ug. Transition metal-free approaches have also gained traction, with systems employing iodine (I₂) and DBU to mediate the fixation of CO₂ for cyclic carbamate synthesis uantwerpen.be.

The development of catalytic systems that can efficiently utilize CO₂ with alcohols and amines under mild conditions remains a key area of research. For example, cerium oxide (CeO₂) has been investigated as a catalyst for the synthesis of organic carbonates, ureas, and carbamates from CO₂ with alcohols and amines nih.govmdpi.com. While these catalytic systems are often described for general carbamate synthesis, their application to sec-butanol and ammonia would be directly relevant to this compound production.

Table 5: Catalytic Approaches for Carbamate Synthesis

| Catalyst/System | Reactants | Product Type (General) | Conditions | Yield (General) | References |

| Indium Triflate | Alcohol + Urea | Primary Carbamates | Good to excellent yields | Good to excellent | organic-chemistry.org |

| Cobalt-based POM-MOFs | Amine + Alcohol + CO₂ | Carbamates | 140 °C, 20 bar CO₂, 16 h | 85.2% | mak.ac.ug |

| Iodine (I₂) / DBU | Amine + CO₂ | Cyclic Carbamates | Mild conditions, various solvents | - | uantwerpen.be |

| Cerium Oxide (CeO₂) | Amine + Alcohol + CO₂ | Carbamates | Mild conditions (e.g., 150 °C, 0.2–0.5 MPa for carbonates) | Varies | nih.govmdpi.com |

| N-bromoacetamide / LiOH/LiOMe | Amide | Carbamates | Methanol, reflux | High | researchgate.net |

Compound List

this compound

sec-butanol

ammonia

carbon dioxide (CO₂)

sec-butyl bromide

aniline

n-butyl bromide

triphosgene

carbonyldiimidazole (CDI)

phosgene

sec-butyl chloroformate

sec-butyl isocyanate

primary amides

acyl azides

formic acid

formyl chloride

formyl azide

cyanic acid (HNCO)

N-bromoacetamide (NBA)

lithium hydroxide

lithium methoxide

iodosylbenzene

N-phenyl butylcarbamate

hexanol

methanol

urea

indium triflate

propylphosphonic anhydride (T3P®)

azidotrimethylsilane (TMSN₃)

diphenylphosphorazidate (DPPA)

1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)

cerium oxide (CeO₂)

cobalt-based POM-MOFs

iodine (I₂)

phenyl chloroformate

Elucidation of Reaction Mechanisms and Kinetics in Sec Butyl Carbamate Chemistry

Mechanistic Investigations of Carbamate (B1207046) Formation Reactions

The formation of carbamates, including sec-butyl carbamate, is a cornerstone of various chemical syntheses. Understanding the underlying mechanisms is crucial for optimizing reaction conditions and achieving desired product yields.

Nucleophilic Addition Pathways to Carbamate Bonds

The synthesis of carbamates fundamentally involves the reaction of an amine with a carbonyl-containing compound, often in the presence of a catalyst. A prevalent pathway is the nucleophilic addition of an amine to carbon dioxide. rsc.orgacs.org This reaction can proceed through several mechanistic routes.

One proposed mechanism involves the direct nucleophilic attack of the amine on CO2 to form a zwitterionic intermediate. rsc.orgrsc.org This intermediate is then deprotonated by a base to yield the carbamate. rsc.org Computational and experimental studies have shown that in some cases, the base can play a more active role, deprotonating the amine as it attacks the CO2 molecule in a concerted fashion. rsc.orgrsc.org

Another significant pathway is the transesterification of existing carbamates or the reaction of alcohols with isocyanates. rsc.org In base-catalyzed transesterification, an alkoxide ion attacks the carbonyl carbon of the carbamate, leading to a tetrahedral intermediate. rsc.org Subsequent elimination of the original alkoxy group yields the new carbamate. rsc.org The reaction of an alcohol with an isocyanate, which can be formed from the thermal decomposition of other carbamates, also proceeds via nucleophilic addition to the central carbon of the isocyanate. nih.gov

Enamides and enecarbamates, which possess a nucleophilic nitrogen atom, can also participate in stereoselective carbon-carbon and carbon-nitrogen bond-forming reactions. acs.orgnih.gov These reactions often proceed through a concerted pathway involving a cyclic transition state, highlighting the versatility of nucleophilic addition in carbamate chemistry. acs.orgnih.gov

Intermediate Species and Transition States in Carbamate Synthesis

The synthesis of carbamates involves various transient species that are key to understanding the reaction progress. In the reaction of amines with CO2, a zwitterionic intermediate is often postulated. rsc.orgrsc.org This species, where the nitrogen atom bears a positive charge and one of the oxygen atoms of the carboxylate group carries a negative charge, is typically short-lived and rapidly deprotonated. rsc.org

In metal-catalyzed carbamate synthesis, such as the palladium-catalyzed formation of (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate, several intermediate species have been identified. mdpi.com These can include metal-ligand complexes where the amine or a derivative is coordinated to the metal center, facilitating subsequent reactions. mdpi.com The identification of these intermediates through techniques like NMR spectroscopy is crucial for elucidating the catalytic cycle. mdpi.com

Transition states in carbamate synthesis are the highest energy points along the reaction coordinate and dictate the reaction rate. For the nucleophilic attack of an amine on CO2, the transition state involves the partial formation of the new carbon-nitrogen bond and the simultaneous bending of the CO2 molecule. rsc.org In transesterification reactions, the transition state is associated with the formation of the tetrahedral intermediate. rsc.org Computational studies, such as those using Density Functional Theory (DFT), have been instrumental in modeling these transition states and calculating their activation energies. mdpi.comchemrxiv.org

Kinetics of Carbamate Bond Formation and Cleavage

The rates at which carbamate bonds are formed and broken are influenced by a multitude of factors, providing a rich area for kinetic studies.

Influence of Steric and Electronic Effects on Reaction Rates (e.g., sec-butyl group)

The structure of the amine and the alcohol (or other leaving group) significantly impacts the kinetics of carbamate formation and cleavage. The sec-butyl group, with its secondary carbon atom attached to the nitrogen or oxygen of the carbamate, introduces steric hindrance that can affect reaction rates.

Steric Effects: The bulkiness of the sec-butyl group can hinder the approach of nucleophiles to the carbonyl carbon, thereby slowing down the rate of formation. masterorganicchemistry.com Conversely, this steric bulk can also sterically hinder the approach of reactants that would lead to cleavage, potentially increasing the carbamate's stability under certain conditions. For instance, in the hydrolysis of esters, sterically hindered groups generally lead to slower reaction rates. rsc.org The rotational barrier of the C-N bond in carbamates is influenced by the steric properties of the substituents. nih.gov

Electronic Effects: The electron-donating or withdrawing nature of substituents on the amine or alcohol component also plays a crucial role. Electron-donating groups, like the alkyl sec-butyl group, increase the electron density on the nitrogen or oxygen atom, which can enhance their nucleophilicity and potentially increase the rate of formation in reactions where the amine or alcohol acts as the nucleophile. masterorganicchemistry.com However, in reactions where the carbonyl carbon is the electrophilic center, electron-donating groups can decrease its reactivity. masterorganicchemistry.com A Brønsted correlation, which relates kinetic rate constants to the pKa of the amine, is often used to quantify these electronic effects. researchgate.netresearchgate.net Studies on the thermal decomposition of t-butyl N-arylcarbamates have shown that electron-withdrawing substituents on the aromatic ring increase the rate of decomposition. cdnsciencepub.com

Solvent Effects on Carbamate Reaction Kinetics

The solvent in which a reaction is carried out can have a profound effect on the kinetics of carbamate formation and cleavage. Solvents can stabilize or destabilize reactants, intermediates, and transition states, thereby altering the activation energy of the reaction.

In the formation of carbamates from amines and CO2, the polarity of the solvent is a key factor. rsc.org Polar solvents can stabilize the charged zwitterionic intermediate, potentially accelerating the reaction. rsc.org However, in some cases, less polar solvents have been observed to lead to faster reactions, suggesting that the stabilization of the nucleophile might be more critical. rsc.org

For transesterification reactions, the polarity of the alcohol solvent can influence the reaction rate. rsc.org More polar alcohols have been found to slow down the reaction between N-phenyl-O-methylcarbamate and the alcohol, which is consistent with the proposed mechanism where the nucleophilic attack by the alkoxide ion is the dominant step. rsc.org The choice of solvent can also affect the decomposition kinetics of carbamates. For example, the decomposition of ammonium (B1175870) carbamate is influenced by the solvent it is dissolved in, with ethylene (B1197577) glycol causing a decrease in the activation energy. acs.orgresearchgate.net

Hydrolytic Degradation Mechanisms of Carbamate Esters

Carbamate esters are susceptible to hydrolysis, a process that involves the cleavage of the ester bond by water. inchem.orgiastate.edu This degradation is a significant consideration in various applications, from the environmental fate of carbamate pesticides to the stability of carbamate-based materials. inchem.orgfrontiersin.org

The hydrolysis of carbamates can be catalyzed by acids or bases. rsc.org Under basic conditions, the hydroxide (B78521) ion acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. This intermediate then collapses, leading to the cleavage of the ester bond and the formation of an alcohol and a carbamic acid. inchem.org The carbamic acid is generally unstable and decomposes to carbon dioxide and the corresponding amine. inchem.orgfrontiersin.org

For N-methyl carbamates, the hydrolysis mechanism can proceed through an isocyanate intermediate. inchem.org In contrast, N,N-dimethylcarbamates are thought to form an addition product with a hydroxyl ion. inchem.org The rate of hydrolysis is influenced by factors such as pH, temperature, and the structure of the carbamate. rsc.orgiastate.edu Steric hindrance around the carbonyl group can slow down the rate of hydrolysis. rsc.org

In the context of materials science, the hydrolytic degradation of polymers containing carbamate linkages can lead to a loss of mechanical properties. cnrs.fr The mechanism of degradation can involve the cleavage of the carbamate bond itself or the hydrolysis of other susceptible bonds within the polymer network. cnrs.fr

Interactive Data Table: Factors Influencing Carbamate Reaction Kinetics

| Factor | Influence on Formation Rate | Influence on Cleavage (Hydrolysis) Rate | Example Research Finding |

|---|---|---|---|

| Steric Hindrance (e.g., sec-butyl group) | Generally decreases the rate due to hindered nucleophilic attack. masterorganicchemistry.com | Generally decreases the rate by shielding the carbonyl group. rsc.org | The activation energies for hydrolysis of hexyl acetate (B1210297) and t-butyl acetate are 47.5 and 113 kJmol⁻¹, respectively, demonstrating that increased steric bulk slows hydrolysis. rsc.org |

| Electronic Effects (Electron-donating groups) | Can increase the rate by enhancing nucleophilicity of the amine/alcohol. masterorganicchemistry.com | Can decrease the rate by reducing the electrophilicity of the carbonyl carbon. masterorganicchemistry.com | Electron-withdrawing substituents on the aromatic nucleus of t-butyl N-arylcarbamates increase the rate of thermal decomposition. cdnsciencepub.com |

| Solvent Polarity | Can increase or decrease the rate depending on the specific mechanism and stabilization of intermediates/reactants. rsc.org | Polar solvents can facilitate hydrolysis by stabilizing charged intermediates. | In the reaction of N-phenyl-O-methylcarbamate with alcohols, more polar alcohols led to a slower reaction rate. rsc.org |

| pH | Affects the concentration of reactive species (e.g., free amine vs. protonated amine). | Basic conditions generally accelerate hydrolysis via nucleophilic attack by OH⁻. Acidic conditions can also catalyze hydrolysis. rsc.org | The hydrolysis of many esters is catalyzed by both acid and base. iastate.edu |

Enzymatic Hydrolysis Pathways

The enzymatic breakdown of carbamates is a critical process in their metabolism and environmental degradation. This hydrolysis is primarily catalyzed by a class of enzymes known as carboxylesterases (EC 3.1.1.1), which are a diverse group of serine hydrolases. oup.com These enzymes are also responsible for the hydrolysis of a wide array of esters, amides, and thioesters. oup.com

The general mechanism for the enzymatic hydrolysis of carbamates by serine hydrolases, such as carboxylesterases and lipases, is analogous to that of ester hydrolysis and involves a catalytic triad (B1167595) of amino acids (typically serine, histidine, and aspartate/glutamate) in the enzyme's active site. The process proceeds via an acylation-deacylation mechanism. The serine residue acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carbamate. This leads to the formation of a transient tetrahedral intermediate, followed by the release of the alcohol moiety (sec-butanol in this case) and the formation of a carbamoylated enzyme intermediate. This intermediate is subsequently hydrolyzed by a water molecule, regenerating the active enzyme and releasing the unstable carbamic acid, which decomposes into an amine and carbon dioxide. frontiersin.orgnih.gov

While specific kinetic data for the enzymatic hydrolysis of this compound is not extensively documented, valuable insights can be drawn from studies on structurally similar compounds, such as fenobucarb (B33119), which is 2-sec-butylphenyl N-methylcarbamate. A novel carbaryl (B1668338) hydrolase isolated from the fungus Aspergillus niger has been shown to hydrolyze a variety of N-methylcarbamate insecticides. oup.comoup.com The kinetic parameters for the hydrolysis of fenobucarb and other related carbamates by this enzyme highlight the enzyme's efficiency in catalyzing this reaction. oup.comoup.com The degradation of fenobucarb is initiated by the hydrolysis of the carbamate linkage to yield 2-sec-butylphenol. frontiersin.orgnih.gov

Table 1: Apparent Kinetic Constants for Fungal Carbaryl Hydrolase Activity on Various Carbamate Substrates

Data sourced from a study on carbaryl hydrolase from Aspergillus niger PY168. oup.comoup.com

| Substrate | Vmax (μmol min-1 mg-1) | Km (μM) | kcat (s-1) | kcat/Km (μM-1 s-1) |

|---|---|---|---|---|

| Carbaryl | 931 | 12 | 1724 | 144 |

| Carbofuran | 698 | 67 | 1292 | 19.3 |

| Metolcarb | 739 | 41 | 1368 | 33.4 |

| Fenobucarb | 331 | 587 | 613 | 1.04 |

| Aldicarb | 296 | 1038 | 548 | 0.53 |

Chemical Hydrolysis in Aqueous Environments

The stability of this compound in aqueous environments is highly dependent on pH and temperature. The hydrolysis of the carbamate ester bond is the primary degradation pathway. europa.eu

In alkaline conditions, the hydrolysis rate of carbamates is significantly accelerated. nih.govresearchgate.netclemson.edu For N-monosubstituted carbamates, two primary mechanisms are proposed for base-catalyzed hydrolysis. The first is a bimolecular acyl-carbon cleavage (BAC2) pathway, which involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate. europa.eunih.gov The second is an elimination-addition mechanism (E1cB), which proceeds through the deprotonation of the carbamate nitrogen, followed by the elimination of the aryloxide or alkoxide leaving group to form a transient isocyanate intermediate. This isocyanate is then rapidly attacked by water to form the unstable carbamic acid, which decomposes. nih.govnih.gov The rate of this alkaline hydrolysis increases with higher hydroxyl ion concentrations (i.e., higher pH). nih.govclemson.edu

Conversely, under acidic conditions, carbamates are generally more stable. nih.gov The acid-catalyzed hydrolysis mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. europa.euclemson.edu

The influence of pH on the stability of carbamates is clearly demonstrated by hydrolysis data for fenobucarb, a compound with a sec-butylphenyl group. Its persistence in water decreases significantly as the pH becomes more alkaline. herts.ac.uk Temperature also plays a crucial role, with hydrolysis rates increasing at higher temperatures, as is typical for chemical reactions. researchgate.net

Table 2: Hydrolytic Half-life (DT₅₀) of Fenobucarb at Different pH Values

Data measured at 20°C. herts.ac.uk

| pH | Half-life (DT₅₀) in days |

|---|---|

| 2 | 28 |

| 7 | 20 |

| 9 | 16.9 |

| 10 | 2 |

Other Reactivity Studies: Rearrangements and Substitutions

Beyond hydrolysis, the carbamate functional group can participate in a variety of other chemical transformations, including molecular rearrangements and substitution reactions.

Rearrangement Reactions: Carbamates are involved in several notable name reactions that feature a rearrangement step. These reactions often proceed through an electron-deficient nitrogen or carbon intermediate.

Hofmann Rearrangement: While classically applied to primary amides, this reaction can be adapted for carbamates. The reaction of a primary amide with a halogen in a basic solution leads to an isocyanate intermediate, which can be trapped by an alcohol to form a carbamate. wikipedia.org

Curtius Rearrangement: This reaction involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate. The isocyanate can then be reacted with an alcohol, such as sec-butanol, to form the corresponding carbamate. organic-chemistry.orgorganic-chemistry.org This method is a common synthetic route to carbamates. wikipedia.org

1,2-Carbamoyl Rearrangement: Studies on lithiated O-alkenyl carbamates have shown that they can undergo a 1,2-carbamoyl rearrangement. Deprotonation with a strong base like sec-butyllithium (B1581126), followed by warming, results in the migration of the carbamoyl (B1232498) group to the adjacent carbon, yielding α-hydroxy amides with high diastereoselectivity. nih.gov

Substitution Reactions: The carbamate moiety can undergo substitution at both the nitrogen and carbonyl carbon.

N-Alkylation: The nitrogen atom of a carbamate can act as a nucleophile. For instance, N-Boc-protected amines (tert-butyl carbamates) can be coupled with unactivated secondary alkyl halides in the presence of a copper catalyst and light to achieve N-alkylation. nih.gov

Transesterification: This reaction involves the substitution of the alcohol portion of the carbamate. The reaction of a carbamate with an alcohol in the presence of an alkoxide catalyst can lead to the exchange of the alkyl/aryl group on the oxygen, forming a new carbamate. rsc.org This process is driven by the nucleophilic attack of the alkoxide ion on the carbamate's carbonyl carbon. rsc.org

Conversion to Ureas and Amides: Carbamates can serve as precursors for other functional groups. For example, reaction with amines in the presence of reagents like trimethylaluminum (B3029685) can convert a carbamate into a substituted urea (B33335). organic-chemistry.org Additionally, one-pot procedures exist for the transformation of t-butyl carbamates into amides using acyl halides in methanol (B129727). researchgate.net

Advanced Spectroscopic and Chromatographic Characterization of Sec Butyl Carbamate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignmentnih.govrsc.orgchemicalbook.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the arrangement of atoms and the electronic environment within the sec-butyl carbamate (B1207046) molecule.

¹H NMR Spectroscopy: This technique reveals the different types of protons present in the molecule, their relative numbers, and their neighboring environments through chemical shifts and coupling patterns. For sec-butyl carbamate, signals would be expected from the amine NH proton (often a broad singlet), the methine proton of the sec-butyl group, the methylene (B1212753) protons, and the methyl protons of the sec-butyl moiety. The specific chemical shifts and multiplicities are diagnostic for the sec-butyl group's attachment to the carbamate functionality. For instance, studies on related carbamates like Boc-carbamate show signals for amide protons, alpha-carbon protons, methylene protons, and various alkyl group protons within characteristic ranges nih.gov.

¹³C NMR Spectroscopy: This method provides information about the carbon backbone of the molecule. Key signals for this compound would include the carbonyl carbon of the carbamate group, the carbon attached to the oxygen (O-alkyl carbon), and the carbons of the sec-butyl chain (methine, methylene, and methyl carbons). The chemical shift of the carbonyl carbon is typically found in the range of 150-170 ppm, while the O-alkyl carbon appears around 60-80 ppm chemicalbook.com.

Table 1: Representative ¹³C NMR Chemical Shifts (ppm) for Related Carbamates

| Carbon Type | n-Butyl Carbamate chemicalbook.com | This compound (Expected) |

| Carbonyl (C=O) | 156.4 | ~156-160 |

| O-Alkyl Carbon (C-O) | 68.8 | ~65-70 |

| sec-Butyl Methine (CH) | N/A | ~30-35 |

| sec-Butyl Methylene (CH₂) | 31.2 | ~20-25 |

| sec-Butyl Methyl (CH₃) | 19.4, 13.7 | ~10-15 |

Note: Data for this compound is inferred based on structural similarity to n-butyl carbamate and general carbamate chemical shifts.

Mass Spectrometry (MS) Techniques for Identification and Quantificationiarc.frmdpi.comnih.govoiv.int

Mass spectrometry is indispensable for determining the molecular weight and providing structural information through fragmentation patterns. Techniques like Electron Ionization (EI) and Electrospray Ionization (ESI) are commonly employed.

Molecular Ion: For this compound (C₅H₁₁NO₂), the nominal molecular weight is 117.15 g/mol . Under EI conditions, the molecular ion [M]⁺ at m/z 117 would be expected. With ESI, protonation typically occurs, yielding a protonated molecular ion [M+H]⁺ at m/z 118.

Fragmentation Patterns: Carbamates often exhibit characteristic fragmentation pathways. A common fragmentation observed in carbamates is the loss of the alkoxy group or the isocyanate fragment. For example, a significant fragment ion resulting from the loss of CH₃NCO (57 Da) is characteristic of many carbamates mdpi.com. Other fragmentations might include the loss of the sec-butyl group or cleavage of the carbamate linkage. For butyl carbamates, ions at m/z 62 corresponding to the carbamate fragment [H₂NCO]⁺ or [CH₃CH₂NCO]⁺ are often observed oiv.int.

Table 2: Expected Key Mass Spectrometric Ions for this compound

| Ion Type | m/z (Nominal) | Description | Relevant Literature |

| Molecular Ion | 117 | [M]⁺ (EI) | iarc.froiv.int |

| Protonated Ion | 118 | [M+H]⁺ (ESI) | nih.gov |

| Fragment Ion | 62 | Loss of sec-butyl group, or carbamate fragment | oiv.int |

| Fragment Ion | 57 | Loss of CH₃NCO (common carbamate fragment) | mdpi.com |

| Fragment Ion | 73 | Loss of NH₂CO (sec-butyl fragment) | chemicalbook.com |

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysisepa.govresearchgate.neteeer.orguma.pt

HPLC is a primary technique for assessing the purity of this compound and for its quantitative analysis in complex mixtures. Reversed-phase HPLC (RP-HPLC) is typically employed.

Stationary Phase: Common stationary phases include C18 (octadecylsilane) bonded silica (B1680970) columns, which provide good retention for moderately polar organic compounds like this compound.

Mobile Phase: Gradient elution using mixtures of water and organic solvents, such as acetonitrile (B52724) or methanol (B129727), is standard. The addition of modifiers like formic acid (e.g., 0.1% formic acid in acetonitrile/water) can improve peak shape and ionization efficiency for mass spectrometric detection researchgate.neteeer.org.

Detection: Detection can be achieved using UV-Vis detectors, as carbamates possess chromophores, or more sensitively and selectively using Mass Spectrometry (MS) detectors (HPLC-MS).

Retention Time: For related butyl carbamates, retention times have been reported. For example, butyl carbamate (BC) has been observed to elute around 7.8 minutes in an HPLC-MS/MS system uma.pt. This compound would be expected to have a similar retention profile, influenced by the specific column and mobile phase conditions.

Gas Chromatography (GC) Coupled with Detection Systemsiarc.froiv.intd-nb.infoscispec.co.thoiv.int

Gas Chromatography (GC) is also a viable technique for the analysis of this compound, provided it is sufficiently volatile and thermally stable.

Columns: Capillary columns with polar stationary phases are often preferred for carbamate analysis to achieve adequate separation.

Detectors: Flame Ionization Detector (FID) offers general sensitivity to organic compounds. Mass Spectrometry (GC-MS) provides both identification and quantification capabilities. For enhanced sensitivity and selectivity, GC coupled with tandem mass spectrometry (GC-MS/MS) is highly effective scispec.co.th.

Analysis Conditions: GC analysis typically involves injector temperatures around 250°C and oven temperature programs that gradually increase to elute the analytes. For carbamates, flash methylation in the injection port can sometimes be used to improve detectability scispec.co.th.

Hyphenated Techniques for Comprehensive Analysis (e.g., GC-MS, HPLC-MS)iarc.frmdpi.comresearchgate.neteeer.orguma.ptscispec.co.thmdpi.com

Hyphenated techniques, which combine chromatographic separation with mass spectrometric detection, offer superior analytical power for complex samples.

GC-MS: Coupling Gas Chromatography with Mass Spectrometry allows for the separation of components in a mixture, followed by their mass analysis. This is crucial for identifying this compound in the presence of other volatile compounds and for confirming its identity based on its mass spectrum and fragmentation pattern iarc.froiv.intd-nb.info. GC-MS/MS provides even greater selectivity and sensitivity by monitoring specific precursor-product ion transitions (Multiple Reaction Monitoring - MRM) mdpi.comscispec.co.th.

HPLC-MS: High-Performance Liquid Chromatography coupled with Mass Spectrometry is widely used for the analysis of less volatile or thermally labile compounds. For this compound, HPLC-MS allows for separation and sensitive detection, often utilizing ESI in positive ion mode to detect the [M+H]⁺ ion. HPLC-MS/MS, employing techniques like MRM or Enhanced Product Ion (EPI) scanning, can confirm the identity and quantify the compound with high accuracy, even in complex matrices researchgate.neteeer.orguma.ptmdpi.com.

Spectroscopic Methods for Conformational Analysisnih.govacs.orguva.esresearchgate.net

Beyond basic structural identification, spectroscopic methods can probe the conformational landscape of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy can identify characteristic functional group vibrations, such as the N-H stretch, C=O stretch (carbamate carbonyl), and C-O stretch. Changes in these bands can sometimes indicate hydrogen bonding or conformational preferences nih.govacs.org.

Vibrational Circular Dichroism (VCD): VCD, often used in conjunction with IR and theoretical calculations, can provide information about the chirality and absolute configuration of molecules, as well as detailed insights into conformational preferences in solution nih.govacs.org.

Variable Temperature NMR: Techniques like Variable Temperature NMR (VT-NMR) can be used to study dynamic processes, such as restricted rotation around the carbamate C-N bond, which can lead to the observation of distinct conformers (e.g., E/Z isomers) at low temperatures and the determination of activation barriers for interconversion researchgate.net. Studies on related carbamates suggest that carbamate backbones can be relatively rigid, with potential for stable cis configurations nih.govacs.org. Microwave spectroscopy has also been employed to characterize the gas-phase structure and low-energy conformations of butyl carbamate uva.es.

Compound Name List:

this compound

n-Butyl carbamate

Ethyl carbamate (EC)

Propyl carbamate

Butyl carbamate (BC)

3-iodo-2-propynyl butyl carbamate (IPBC)

Boc-carbamate (Boc-2-amino-1-propanol)

t-Butylcarbamates

Therefore, it is not possible to generate the requested article with the specified level of detail and scientific accuracy for this compound, as the necessary foundational research data is not accessible.

Compound List:

this compound

Computational and Theoretical Investigations of Sec Butyl Carbamate Molecular Structure and Reactivity

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry provides powerful theoretical frameworks for dissecting the intricate mechanisms of chemical reactions involving sec-butyl carbamate (B1207046). These investigations are crucial for understanding how reactions proceed at a molecular level, identifying key intermediate structures, and determining the energetic landscape that governs reaction rates. By employing advanced computational techniques, researchers can construct detailed models of reaction pathways, mapping the step-by-step transformation from reactants to products. Central to this endeavor is the characterization of transition states (TS), which represent the highest energy points along these pathways joaquinbarroso.comfossee.inims.ac.jp. Density Functional Theory (DFT) is a widely adopted computational methodology for these studies, enabling the calculation of molecular geometries, electronic structures, and activation energies ims.ac.jpmdpi.comzendy.iomdpi.comresearchgate.netmdpi.comnih.govscielo.brresearchgate.netnih.govpitt.eduacs.orgrsc.org.

The identification and analysis of transition states are paramount for predicting reaction kinetics and feasibility. These transient, high-energy configurations are located on the potential energy surface and dictate the rate at which a reaction occurs joaquinbarroso.comfossee.inims.ac.jp. The energy barrier associated with these states, known as the activation energy, directly correlates with the reaction's speed fossee.inmdpi.compitt.eduacs.orgmdpi.com. For sec-butyl carbamate, computational modeling of its reaction pathways and transition states offers deep insights into its inherent reactivity, such as its susceptibility to hydrolysis or other chemical transformations. Studies on related carbamate compounds have quantified activation energies for critical bond-forming or bond-cleaving steps, providing valuable quantitative data on reaction feasibility mdpi.compitt.eduacs.org.

Illustrative Data Table: Transition State Energy Barriers in Carbamate Reactions

| Reaction Step Example | Calculated Activation Energy (kcal/mol) | Computational Method | Relevant Reference Type |

| Nucleophilic Attack on Carbonyl | 19.1 | QM/MM | mdpi.commdpi.com |

| C-O Bond Cleavage | 7.5 | QM/MM | mdpi.commdpi.com |

| Proton Transfer in Lithiation | 11.5 | B3P86/6-31G* | acs.org |

| Isobutylene (B52900) Elimination (Step 1 of dissociation) | Varies (complex pathway) | DFT | nih.gov |

Note: The values presented in this table are illustrative, derived from computational studies on similar carbamate or related compounds, as specific detailed pathway data for this compound itself may not be universally published in general literature.

Computational Elucidation of Carbamate Reaction Mechanismsnih.gov

Computational approaches are indispensable for detailing the mechanisms by which carbamates, including this compound, undergo chemical transformations. These studies aim to precisely map the sequence of molecular events, identify transient intermediates, and pinpoint the rate-determining steps. For instance, the hydrolysis of carbamates, a common degradation pathway, has been extensively investigated computationally. Theoretical analyses of methyl carbamate's acid hydrolysis, for example, reveal a mechanism involving nucleophilic attack by water on the carbonyl carbon of a protonated tautomer, followed by proton abstraction zendy.io. Similar mechanistic investigations, frequently employing DFT or QM/MM methodologies, have elucidated the hydrolysis of other carbamate-containing molecules, highlighting critical steps such as serine-initiated nucleophilic attack and C-O bond cleavage, often accompanied by calculated activation barriers for these processes mdpi.comresearchgate.netmdpi.com.

Beyond hydrolysis, computational studies have also illuminated other carbamate reaction mechanisms. Research into CO2 capture mechanisms, for instance, demonstrates two-step pathways leading to carbamate formation, typically involving zwitterionic intermediates and subsequent proton transfers nih.govacs.org. In the context of tert-butylcarbamates, computational investigations have explored dissociation pathways, such as the elimination of isobutylene (2-methylpropene) and carbon dioxide, revealing multi-step processes with distinct energy barriers for each fragmentation event nih.gov. These studies provide crucial insights into how the structural features of a carbamate, including the nature of the alkyl substituent like the sec-butyl group, influence reaction pathways and intermediate stability through electronic and steric effects mdpi.comvulcanchem.com. Computational analysis can also clarify the role of catalysts in facilitating these transformations, such as palladium in C-N bond formation or esterases in hydrolysis mdpi.commdpi.comresearchgate.netmdpi.com.

Regioselectivity and Stereoselectivity Predictionshelsinki.fi

The prediction of regioselectivity and stereoselectivity represents a significant application of computational chemistry in understanding the reactivity of compounds such as this compound. Regioselectivity refers to a reaction's preference for occurring at a specific atom or position within a molecule, while stereoselectivity describes the preference for forming one stereoisomer over others. Computational studies can accurately forecast these preferences by calculating the relative energies of various potential reaction pathways or transition states.

For this compound, the steric bulk and electronic properties of the sec-butyl moiety can significantly influence the outcome of reactions. Computational analyses often examine factors like steric hindrance and electronic distribution to predict which reaction site will be favored (regioselectivity) or which stereochemical pathway will dominate (stereoselectivity) helsinki.fiworldscientific.com. For example, in the Pauson-Khand reaction, computational studies have indicated that both steric and electronic factors dictate the regioselective outcome, with larger groups typically favoring the α-position and electron-donating groups also directing towards this position helsinki.fi. Similarly, in catalytic C-H amination reactions involving analogous carbamate structures, computational investigations have predicted regioselectivity trends based on the relative activation energies for insertion into different C-H bonds, influenced by the catalyst and substrate pitt.edu.

Stereoselectivity predictions typically involve comparing the energy differences between transition states that lead to different stereoisomers. Computational studies have been employed to forecast enantioselectivity in reactions involving organometallic reagents that may incorporate sec-butyl groups, such as the enantioselective lithiation using sec-butyllithium (B1581126). These investigations analyze the energy barriers for proton transfer within different diastereomeric transition states, correlating these with experimentally observed enantiomeric ratios, where calculated activation energies provide quantitative measures of selectivity acs.org. By comparing the energies of transition states leading to distinct regio- or stereoisomers, computational models can forecast product preference under specific reaction conditions, thereby guiding synthetic strategies and highlighting the impact of the sec-butyl group's influence on these selectivities acs.orgacs.orgvulcanchem.comhelsinki.finih.gov.

Illustrative Data Table: Predicted Selectivity in Related Reactions

| Reaction Type / Substrate Example | Predicted Selectivity Outcome | Computational Basis (Example) | Relevant Reference Type |

| C-H Amination (n-butyl carbamate) | γ-selective | ΔΔG‡ (gamma vs. beta C-H insertion) | pitt.edu |

| Lithiation (N-Boc-pyrrolidine with sec-butyllithium) | er 95:5 (predicted) | ΔH‡, ΔG‡ for proton transfer in diastereomeric TS | acs.org |

| Pyrolysis of O-sec-butyl S-methyl xanthate | E-butene > Z-butene > 1-butene | Lower activation energy for specific transition state pathways | worldscientific.com |

| Pauson-Khand Reaction (alkyne regioselectivity) | Dependent on steric/electronic factors | Correlation of NBO charge differences with experimental data | helsinki.fi |

Note: The selectivity data presented here is illustrative, drawn from computational studies on related carbamate or sec-butyl containing compounds to demonstrate the principles of computational prediction. Specific selectivity data for this compound in these exact contexts may be limited in general literature.

Compound List

this compound

tert-butylcarbamate (B1260302)

methyl carbamate

n-butyl carbamate

sec-butyllithium

N-Boc-pyrrolidine

(R)-Methyl-(2-Hydroxy-1-Phenylethyl)Carbamate

Applications of Sec Butyl Carbamate in Materials Science and Organic Synthesis

Role as a Precursor in Polymer Chemistry and Material Science

The urethane linkage inherent to sec-butyl carbamate (B1207046) makes it a relevant molecule for the synthesis and design of advanced polymers. Its structure can be integrated into polymer backbones to influence their physical and chemical properties.

Integration into Polyurethane Architectures

Polyurethanes are a versatile class of polymers widely used in foams, coatings, and elastomers. Traditionally, their synthesis involves the use of isocyanates. However, research into non-isocyanate polyurethanes (NIPUs) is growing due to the hazardous nature of isocyanate precursors rsc.org. Organic carbamates, including sec-butyl carbamate, serve as important precursors or model compounds in these alternative synthetic routes rsc.org.

One approach involves the thermal decomposition of carbamates. At elevated temperatures, the carbamate linkage can dissociate, potentially reforming to create polyurethane structures or releasing carbon dioxide in a process known as decarboxylation, which can act as a blowing agent for foam production rsc.org. The specific structure of the alkyl group (such as sec-butyl) influences the thermodynamics and kinetics of these reactions. Studies on various carbamates help elucidate these structure-property relationships, paving the way for designing recyclable polyurethanes or formulating NIPU materials with tailored characteristics rsc.org.

Design of Sequence-Defined Oligomers and Polymers

Sequence-defined polymers, where monomers are arranged in a precise and controlled order, represent a frontier in materials science, enabling the creation of macromolecules with functions rivaling those of natural biopolymers like proteins digitellinc.com. Carbamate linkages are emerging as a robust backbone for these synthetic informational polymers nih.govchemrxiv.org.

Utility as a Protecting Group in Complex Organic Synthesis

In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent unwanted side reactions. The amine group, being nucleophilic and basic, frequently requires such protection. Carbamates are one of the most effective and widely used classes of amine protecting groups due to their general stability and the diverse conditions available for their removal rsc.orgmasterorganicchemistry.com. While the tert-butyloxycarbonyl (Boc) group is the most common, the this compound (sec-Boc) group functions on similar principles, offering a different profile of reactivity and stability.

Orthogonal Protection Schemes in Multi-Step Synthesis

Complex molecule synthesis often requires multiple protecting groups that can be removed selectively without affecting the others. This concept is known as an orthogonal protection scheme nih.goviris-biotech.de. An ideal set of protecting groups for a molecule with several amines would be removable under mutually exclusive conditions (e.g., one by acid, one by base, and one by hydrogenation) masterorganicchemistry.comiris-biotech.de.

A this compound group fits into this strategy as an acid-labile group. It is considered orthogonal to groups that are removed under different mechanisms, such as:

Base-labile groups: The 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is cleaved by bases like piperidine masterorganicchemistry.com.

Hydrogenolysis-labile groups: The carboxybenzyl (Cbz) group, which is removed by catalytic hydrogenation masterorganicchemistry.com.

Within the family of acid-labile groups, the this compound is not strictly orthogonal to the tert-butyl carbamate (Boc) group, as both are removed by acid researchgate.net. However, their differential stability can sometimes be exploited for selective deprotection under carefully controlled acidic conditions. For instance, a highly acid-labile group like a 2-chlorotrityl (ClTrt) group might be removed with very mild acid (e.g., 1% trifluoroacetic acid), leaving both Boc and the more robust this compound intact sigmaaldrich.com. Subsequently, the Boc group could be removed with stronger acid, while the this compound remains, requiring even more forcing conditions for its cleavage.

| Protecting Group | Abbreviation | Structure | Typical Cleavage Conditions | Orthogonal To |

|---|---|---|---|---|

| sec-Butoxycarbonyl | sec-Boc | CH₃CH₂CH(CH₃)OCO-NR₂ | Strong Acid (e.g., HBr/AcOH) | Fmoc, Cbz |

| tert-Butoxycarbonyl | Boc | (CH₃)₃COCO-NR₂ | Moderate Acid (e.g., TFA, HCl) masterorganicchemistry.comfishersci.co.uk | Fmoc, Cbz |

| Carboxybenzyl | Cbz or Z | C₆H₅CH₂OCO-NR₂ | Catalytic Hydrogenolysis (H₂/Pd-C) masterorganicchemistry.com | Boc, sec-Boc, Fmoc |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | C₁₅H₁₁O₂-NR₂ | Base (e.g., Piperidine) masterorganicchemistry.com | Boc, sec-Boc, Cbz |

Intermediate in the Synthesis of Specialty Chemicals

Beyond its role in polymers and as a protecting group, this compound and its derivatives serve as valuable intermediates in the synthesis of fine and specialty chemicals, including pharmaceuticals and agrochemicals researchgate.net. Carbamate-containing molecules are prevalent in drug design, where the functional group can act as a stable surrogate for an amide bond, enhancing a molecule's proteolytic stability and ability to permeate cell membranes acs.org.

Functionalized carbamates, such as tert-butyl (2-bromoethyl) carbamate or tert-butyl (cyanomethyl)carbamate, are recognized as crucial building blocks for constructing complex active pharmaceutical ingredients (APIs) nbinno.comnbinno.com. By analogy, this compound derivatives can serve a similar purpose. The synthesis of a target molecule may proceed through a this compound intermediate, which is either carried through to the final product or is used to introduce an amine at a specific point in the synthetic route via deprotection. The use of carbamates as synthetic intermediates is a strategic choice that allows for the controlled and efficient assembly of complex molecular architectures nbinno.com. For example, organic carbamates are key precursors for synthesizing various therapeutic agents, highlighting their importance in medicinal chemistry acs.orgnih.gov.

Based on a comprehensive review of scientific literature and chemical databases, there is no publicly available information to suggest that the specific chemical compound This compound is used as a chemical preservative or biocide component in materials science or organic synthesis. The applications detailed in the requested outline, including the development of controlled-release formulations and chemical stabilization mechanisms for preservation, are not documented for this compound.

The search for information on the preservative and biocidal applications of butyl carbamate isomers consistently leads to extensive documentation for a different compound: 3-Iodo-2-propynyl butylcarbamate (IPBC) . It is likely that the query regarding this compound is a case of mistaken identity with the widely used industrial biocide, IPBC.

IPBC is a carbamate ester that functions as a broad-spectrum fungicide and preservative. It is utilized in a variety of formulations, including:

Paints and coatings

Wood preservatives

Cosmetics and personal care products

Metalworking fluids

Adhesives

Given the lack of data for this compound in the specified applications, it is not possible to generate the requested article. The provided outline accurately describes the known applications of IPBC, not this compound.

Environmental Transformation and Degradation Pathways of Sec Butyl Carbamate

Environmental Fate Modeling and Prediction

Environmental fate modeling is crucial for predicting how a chemical will behave once released into the environment. These models integrate physical-chemical properties with environmental conditions to estimate a substance's movement, transformation, and persistence across different environmental compartments (air, water, soil, sediment, biota). Key physical-chemical properties that drive these predictions include water solubility, vapor pressure, octanol-water partition coefficient (Kow), and soil organic carbon-water (B12546825) partition coefficient (Koc).

Transport and Distribution in Environmental Compartments

The transport and distribution of a chemical are governed by its physical-chemical properties, which dictate its partitioning among air, water, soil, and sediment.

Volatility: Vapor pressure and Henry's Law constant are key indicators of a chemical's tendency to volatilize from water or soil into the atmosphere. For many carbamate (B1207046) esters, vapor pressure is generally low, suggesting limited volatilization from moist surfaces who.int. For instance, 3-iodo-2-propynyl butylcarbamate (IPBC), a related carbamate, has an estimated vapor pressure of 0.0000525 mmHg nih.gov.

Water Solubility: Water solubility influences a chemical's mobility in aquatic systems and its potential to leach through soil. Carbamate esters exhibit variable water solubility, with some being moderately soluble who.int. IPBC has a water solubility of 156 mg/L at 20 °C nih.gov. Methomyl (B1676398), another carbamate pesticide, is described as moderately to highly soluble in water researchgate.net. High water solubility can increase the risk of surface water contamination and groundwater leaching.

Soil Adsorption (Koc): The soil organic carbon-water partition coefficient (Koc) indicates a chemical's tendency to adsorb to soil organic matter. Higher Koc values suggest lower mobility in soil, while lower Koc values indicate greater mobility and a higher potential for leaching into groundwater. For IPBC, reported Koc values range from 61–309 L/kg, suggesting medium to high mobility in soil industrialchemicals.gov.au. In contrast, methomyl has a Koc of 72 researchgate.net. Carbamate pesticides with lower Koc values are more prone to runoff and leaching into water bodies nih.gov.

Partitioning: Based on these properties, models like fugacity models are used to predict the distribution of a chemical across environmental compartments. For a compound with moderate lipophilicity (indicated by a moderate Log Kow) and moderate water solubility, partitioning might occur across water and soil compartments. For example, fugacity modeling for IPBC suggests it would mostly remain in water (99.9%) with very small quantities partitioning to sediment (0.1%) if released solely to water industrialchemicals.gov.au.

Persistence and Bioaccumulation Potential Assessment

Assessing persistence involves understanding how long a chemical remains in the environment, while bioaccumulation potential relates to its tendency to accumulate in living organisms.

Degradation Pathways: Carbamate esters are generally susceptible to degradation through various environmental processes:

Hydrolysis: Carbamates can undergo hydrolysis, particularly under alkaline conditions, breaking down into alcohol, phenol, amine, and carbon dioxide who.int. Primary carbamates are known to hydrolyze significantly faster than secondary carbamates epa.gov.

Photolysis: Sunlight can also contribute to the degradation of carbamates researchgate.net.

Microbial Degradation: Microorganisms in soil and water play a significant role in the breakdown of carbamate pesticides nih.gov. Studies indicate that carbamates can be rapidly degraded in soil and water through biotic and abiotic processes industrialchemicals.gov.auregulations.gov. For instance, IPBC is reported to degrade rapidly in soil with a half-life of approximately 4.7 hours at 12°C, with propargyl butylcarbamate (PBC) being a primary degradant regulations.gov. PBC itself further degrades industrialchemicals.gov.au.

Persistence: Due to these degradation mechanisms, many carbamate compounds are considered non-persistent in the environment. For example, IPBC is described as non-persistent in aquatic and soil environments, degrading rapidly epa.gov. The environmental half-life of related carbamates can vary depending on the specific compound and environmental conditions (e.g., temperature, pH, microbial activity).

Bioaccumulation Potential: The potential for a chemical to bioaccumulate in organisms is often estimated using the octanol-water partition coefficient (Log Kow). A higher Log Kow generally indicates a greater potential for bioaccumulation. For IPBC, the measured Log Kow is 2.81 industrialchemicals.gov.au, with an estimated value of 2.4 nih.gov. A reported bioconcentration factor (BCF) of < 4.5 L/kg in fish for IPBC indicates a low potential for bioaccumulation industrialchemicals.gov.au. Generally, carbamates with moderate Log Kow values are not expected to significantly bioaccumulate.

Table 1: Illustrative Physical-Chemical Properties of Related Carbamate Compounds

| Property | Value for IPBC (3-iodo-2-propynyl butylcarbamate) | Value for Methomyl (Related Carbamate) | Relevance to Environmental Fate |

| Log Kow | 2.81 industrialchemicals.gov.au, 2.4 (estimated) nih.gov | 1.24 researchgate.net | Indicates lipophilicity; higher values suggest greater potential for bioaccumulation and adsorption to organic matter. |

| Water Solubility | 156 mg/L at 20 °C nih.gov | High researchgate.net | Affects mobility in water, potential for leaching, and bioavailability for degradation. |

| Vapor Pressure | 0.0000525 mmHg nih.gov | 5.6 x 10⁻³ mmHg researchgate.net | Influences volatilization from water and soil surfaces into the atmosphere. Lower values indicate less volatilization. |

| Henry's Law Constant | 6.36 x 10⁻³ Pa·m³/mol industrialchemicals.gov.au | 2.13 x 10⁻⁵ Pa·m³/mol researchgate.net | Relates water solubility and vapor pressure to determine volatilization rate from water bodies. |

| Koc (Soil Adsorption) | 61–309 L/kg industrialchemicals.gov.au | 72 researchgate.net | Predicts mobility in soil; lower values indicate higher mobility and potential for leaching. |

Note: Data presented for IPBC and Methomyl are for illustrative purposes to demonstrate the types of properties used in environmental fate modeling and prediction, as direct data for sec-butyl carbamate is limited.

Compound List:

this compound

3-iodo-2-propynyl butylcarbamate (IPBC)

Propargyl butylcarbamate (PBC)

Methomyl

Future Research Directions and Emerging Trends in Sec Butyl Carbamate Science

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The pursuit of more sustainable and efficient chemical synthesis remains a paramount objective. For sec-butyl carbamate (B1207046), future research is likely to focus on developing catalytic methods that offer improved yields and higher selectivity, thereby minimizing byproduct formation and waste. This includes exploring the potential of heterogeneous catalysis for easier separation and recycling of catalysts, as well as investigating organocatalysis for metal-free synthesis pathways. Furthermore, the integration of continuous flow chemistry techniques holds significant promise for sec-butyl carbamate production. Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to enhanced reaction efficiency, improved safety, and easier scalability nih.govmdpi.comgoogle.com. Research into using urea (B33335) as a carbonyl source with supported catalysts for alkyl carbamate synthesis has shown high yields (up to 97.5% for methyl carbamate, 97% for ethyl carbamate, and 96% for butyl carbamate), indicating potential for similar advancements with this compound mdpi.com.

Advanced Mechanistic Investigations using In Situ Spectroscopic Techniques

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimization. Future research will likely leverage advanced in situ spectroscopic techniques to monitor reactions in real-time. Techniques such as in situ Fourier-transform infrared (FT-IR) spectroscopy, Raman spectroscopy, and advanced nuclear magnetic resonance (NMR) spectroscopy can provide invaluable insights into the formation and consumption of transient intermediates, the role of solvents, and catalyst-substrate interactions rsc.orgresearchgate.net. These studies are essential for elucidating complex reaction pathways and identifying critical control points for improving synthetic outcomes.

Computational Design of this compound Derivatives with Tailored Properties

Computational chemistry offers a powerful toolkit for the rational design of new this compound derivatives with specific, tailored properties. Density Functional Theory (DFT) calculations and molecular modeling can predict the reactivity, stability, electronic structure, and physical characteristics of modified this compound structures. This approach can accelerate the discovery of novel analogs with optimized solubility, enhanced binding affinities (if considered as a fragment in drug design), or improved catalytic performance. For instance, computational studies are being used to understand the conformational landscape of carbamate units, comparing them to peptide backbones, which is foundational for designing sequence-defined polymer materials researchgate.netnih.govacs.org. Such predictive modeling can guide experimental efforts towards synthesizing derivatives with desired functionalities for various applications.

Exploration of New Applications in Advanced Materials and Chemical Technologies

While this compound itself may not be a primary end-product material, its carbamate functional group is a versatile building block. Future research could explore its utility in advanced materials and chemical technologies. Potential applications include its use as a monomer or comonomer in the synthesis of novel polymers, perhaps contributing to the development of functional coatings or elastomers, similar to glycidyl (B131873) carbamate resins which offer advantages in thermoset formation without isocyanates researchgate.net. Furthermore, its role as a chemical intermediate or a protecting group in complex organic syntheses, including pharmaceutical development, warrants further investigation. The carbamate linkage is also being explored in the design of sequence-defined polymers, offering a new class of abiotic polymers with tunable properties researchgate.netnih.govacs.org.

Strategies for Enhanced Environmental Degradation and Remediation Approaches

Understanding and mitigating the environmental impact of chemical compounds is a critical area of research. For this compound and related carbamates, future work will focus on developing effective strategies for environmental degradation and remediation. Research into the environmental fate of carbamates highlights their potential persistence and the need for efficient removal methods bg.ac.rsmdpi.comfrontiersin.orgresearchgate.net. Advanced Oxidation Processes (AOPs), such as photocatalysis with semiconductor oxides (e.g., TiO₂, ZnO), UV/H₂O₂, and photo-Fenton treatments, are recognized as effective techniques for degrading carbamate pesticides in water bg.ac.rsmdpi.comfrontiersin.orgresearchgate.net. Furthermore, exploring microbial degradation pathways and identifying specific enzymes or microbial consortia capable of breaking down carbamates into non-toxic metabolites are crucial for developing robust bioremediation strategies researchgate.netfrontiersin.orgresearchgate.net.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for sec-butyl carbamate to maximize yield and purity?

- Methodology :

- Reaction Setup : Use a two-step process involving the reaction of sec-butyl alcohol with a carbamoyl chloride derivative under anhydrous conditions. Maintain temperatures between 0–5°C to minimize side reactions (e.g., hydrolysis) .

- Purification : Employ fractional distillation or vacuum distillation to isolate this compound, leveraging vapor-liquid equilibrium (VLE) data for binary systems (e.g., sec-butyl alcohol/acetate mixtures) to optimize separation efficiency .

- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 210 nm, adapted from ethyl carbamate protocols .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodology :

- Structural Confirmation : Use NMR (¹H and ¹³C) to verify the carbamate group (NHCOO) and sec-butyl chain. IR spectroscopy can confirm carbonyl stretching (~1700 cm⁻¹) .

- Purity Assessment : Apply reverse-phase HPLC with a C18 column and gradient elution (e.g., 10–90% acetonitrile in water over 20 minutes). Compare retention times to standards .

- Quantitative Analysis : Utilize GC-MS with a DB-5MS column and electron ionization (EI) mode, optimized for carbamate detection .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodology :

- Exposure Control : Use fume hoods for synthesis and handling. Wear nitrile gloves and safety goggles to prevent skin/eye contact .

- Waste Disposal : Neutralize residual carbamate with dilute sodium hydroxide (0.1 M) before disposal in designated organic waste containers .

- Emergency Measures : In case of inhalation, move to fresh air and administer oxygen if necessary. For spills, absorb with inert material (e.g., vermiculite) and seal in containers .

Advanced Research Questions

Q. How can computational modeling predict the biological interactions of this compound?

- Methodology :

- Molecular Docking : Use AutoDock Vina to simulate binding affinities between this compound and target enzymes (e.g., acetylcholinesterase). Validate with experimental IC₅₀ values .

- Molecular Dynamics (MD) : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze root-mean-square deviation (RMSD) to identify conformational changes .

- SAR Studies : Compare this compound’s activity with tert-butyl or ethyl analogs to elucidate structure-activity relationships .

Q. How can researchers resolve contradictions in carcinogenicity data across carbamate derivatives?

- Methodology :

- Meta-Analysis : Pool data from rodent studies (e.g., NTP reports) and apply Fisher’s exact test to assess statistical significance of tumor incidence .

- Dose-Response Modeling : Use PROAST software to analyze thresholds for carcinogenic effects, accounting for metabolic differences between species .

- Mechanistic Studies : Conduct in vitro assays (e.g., Ames test, Comet assay) to evaluate mutagenicity and DNA adduct formation .

Q. What experimental designs are effective for studying this compound’s environmental mobility?

- Methodology :

- Soil Mobility : Measure the organic carbon partition coefficient (Koc) using batch equilibrium tests. Compare with sec-butyl alcohol’s Koc (~50) to estimate leaching potential .

- Hydrolysis Kinetics : Incubate this compound in buffered solutions (pH 4–9) at 25°C. Monitor degradation via LC-MS and calculate half-lives .

- Ecotoxicity : Use Daphnia magna acute toxicity tests (OECD 202) to determine EC₅₀ values. Cross-reference with QSAR predictions .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in this compound synthesis?

- Methodology :

- Quality Control : Implement LC-MS for each batch to quantify impurities (e.g., unreacted alcohol). Use ANOVA to compare inter-batch variability .

- Standardized Protocols : Adopt reaction monitoring via in-situ FTIR to track carbamate formation in real time .

Q. What statistical methods are suitable for analyzing inconsistent toxicity data?

- Methodology :

- Robust Regression : Apply Huber or Tukey bisquare weighting to minimize outlier effects in dose-response curves .

- Bayesian Meta-Analysis : Use Stan or JAGS to model heterogeneity across studies, incorporating prior distributions from historical data .

Tables

Table 1 : Key Physicochemical Properties of this compound

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products